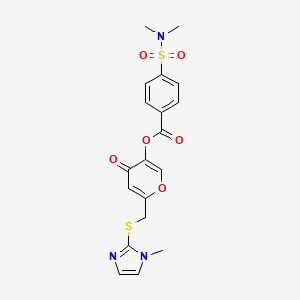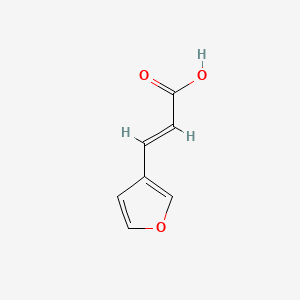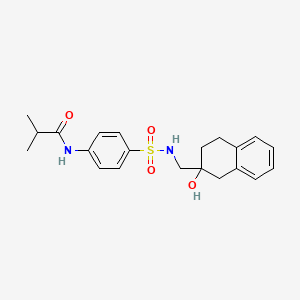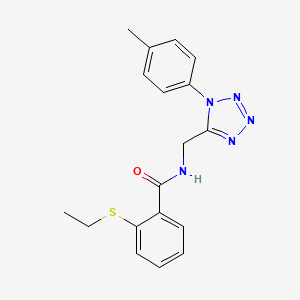
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of quinazolinones . Quinazolinones are a type of heterocyclic compound that have drawn significant attention in the field of pharmaceutical chemistry due to their wide spectrum of biological properties . They are reported for their diversified biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives like “this compound” often involves the Niementowski condensation of anthranilic acid or 5-substituted-2-aminobenzoic acid and formamide .Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry because of the wide range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities . The structure of quinazolinones can be modified with different substitutions to interact with target receptors .Chemical Reactions Analysis
Quinazolinones and quinazolines are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various analytical techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study synthesized derivatives of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide to evaluate their anticonvulsant activity. The synthesized compounds were tested for affinity to GABAergic biotargets and evaluated for anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The results demonstrated that the compounds did not show significant anticonvulsant activity, although a few showed a tendency towards it (El Kayal et al., 2022).
Antiviral Activity
Research on related quinazoline derivatives has shown potential antiviral activity. For instance, compounds derived from N-(sulfonyloxy)phtalimide and cystamine demonstrated significant antiviral activity against DNA- and RNA-viruses including vaccinia, herpes simplex virus type 1, and influenza A virus (Gütschow et al., 1995).
Anticancer Activity
Several studies have focused on the synthesis of quinazoline derivatives and their potential as anticancer agents. One such study synthesized 2‐substituted mercapto‐3H‐quinazoline analogs, identifying them as active anticancer agents (Khalil et al., 2003). Additionally, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and showed promising antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).
Antibacterial and Antifungal Activities
Some quinazoline derivatives have been investigated for their antibacterial and antifungal properties. For instance, a study synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids and found them to have potent anti-tubercular activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The inhibition of the DNA gyrase enzyme disrupts the DNA replication process in bacteria . This disruption prevents the bacteria from multiplying, which can lead to a reduction in the number of bacterial cells and potentially the eradication of a bacterial infection .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication in bacterial cells, it can effectively reduce the number of bacterial cells and potentially eliminate bacterial infections .
Safety and Hazards
Zukünftige Richtungen
Quinazolinones and quinazolines are considered as advantaged scaffolds in medicinal chemistry, and the alteration is made with different substituents . Therefore, the future directions in the research of “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve the design and synthesis of new derivatives with improved biological activities .
Eigenschaften
IUPAC Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-14-15-8-2-1-3-9-15)12-6-7-13-23-19(25)16-10-4-5-11-17(16)22-20(23)26/h1-5,8-11H,6-7,12-14H2,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZHRADSROPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)
![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)
![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)






![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)
